
3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamides, which are widely used in the treatment of bacterial infections. The aim of
Mécanisme D'action
The mechanism of action of 3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide involves the inhibition of bacterial cell wall synthesis. This compound acts as a competitive inhibitor of dihydropteroate synthase, an enzyme that is involved in the synthesis of folate, an essential nutrient for bacterial growth. By inhibiting this enzyme, 3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide disrupts bacterial cell wall synthesis, leading to bacterial death.
Biochemical and Physiological Effects:
3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide has been shown to have minimal toxicity in vitro and in vivo. It does not exhibit any significant cytotoxicity towards mammalian cells and does not cause any adverse effects on the liver or kidneys. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide is its broad-spectrum antibacterial activity. It has been shown to be effective against a wide range of bacterial strains, including drug-resistant strains. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising therapeutic agent for a variety of diseases.
However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the long-term safety and efficacy of this compound.
Orientations Futures
There are several future directions for the research and development of 3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide. One potential direction is to investigate the use of this compound as a topical antibacterial agent for the treatment of skin infections. Additionally, further studies are needed to fully understand the anti-inflammatory and anti-cancer properties of this compound and its potential as a therapeutic agent for these diseases. Finally, the development of more soluble derivatives of this compound could improve its efficacy and make it easier to administer in vivo.
Méthodes De Synthèse
The synthesis of 3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-(thiophen-3-yl)benzylamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with propanoyl chloride to obtain the final product. The overall yield of the synthesis process is around 60%.
Applications De Recherche Scientifique
3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit strong antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Additionally, this compound has been investigated for its anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
3-[(3-chlorophenyl)sulfonylamino]-N-[(2-thiophen-3-ylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c21-17-5-3-6-18(12-17)28(25,26)23-10-8-20(24)22-13-15-4-1-2-7-19(15)16-9-11-27-14-16/h1-7,9,11-12,14,23H,8,10,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDSXBGCWHTQIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

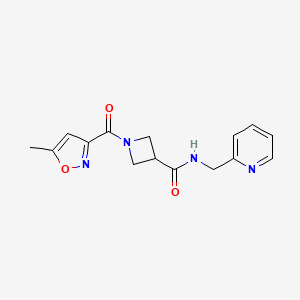
![2-(3-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2914268.png)

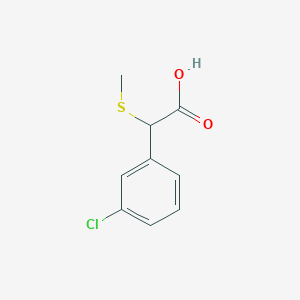

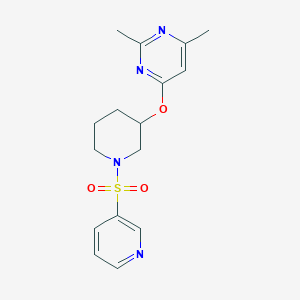

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2914278.png)

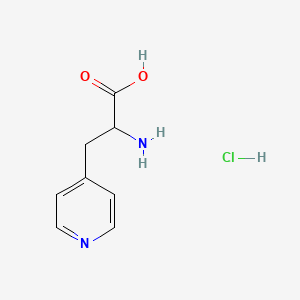
![(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]prop-2-en-1-one](/img/structure/B2914281.png)
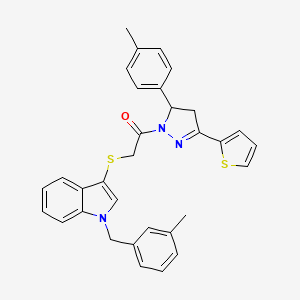
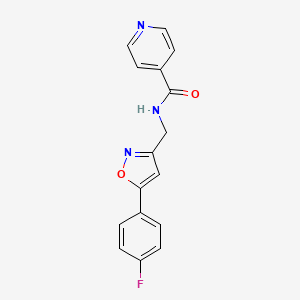
![(4-Bromophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2914285.png)